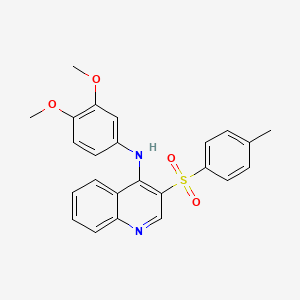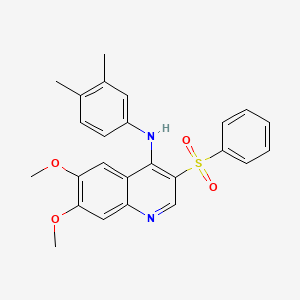![molecular formula C22H13BrO6 B6482402 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896033-97-9](/img/structure/B6482402.png)
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate is a cyclic organic compound belonging to the class of bichromenes. It is a member of the family of compounds known as dioxo-bichromenes, and has been used in a variety of scientific and medical research applications. This compound is of particular interest due to its unique properties, which include the ability to act as a photosensitizer and its ability to react with certain proteins and enzymes.
科学的研究の応用
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate has a wide range of scientific and medical research applications. It has been used in studies of protein-protein interactions, enzyme-catalyzed reactions, and DNA-protein interactions. It has also been used to study the effects of photosensitization on cell growth and differentiation, and as an inhibitor of certain enzymes. In addition, this compound has been used to study the effects of light on cell cycle progression and apoptosis.
作用機序
The mechanism of action of 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate is not fully understood. However, it is believed that the compound acts as a photosensitizer, meaning that it can absorb light and generate reactive oxygen species (ROS). These ROS can then interact with proteins and enzymes, resulting in changes in their activity. In addition, the compound may also interact with DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate are not fully understood. However, it has been shown to have a variety of effects on cells and proteins. For example, it has been shown to inhibit the activity of certain enzymes, and it has been shown to induce cell death through apoptosis. In addition, this compound has been shown to affect the expression of certain genes, and it has been shown to affect the cell cycle progression.
実験室実験の利点と制限
The use of 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is a relatively stable compound, and it is not toxic to cells or organisms. However, there are some limitations to its use in laboratory experiments. For example, it is a highly reactive compound, and it can react with other compounds in the reaction mixture. In addition, the compound is relatively expensive, and it can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research involving 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate. One potential direction is to explore the compound’s potential as a photosensitizer in medical applications, such as photodynamic therapy. Another potential direction is to investigate the compound’s potential as a drug delivery system. Additionally, further research could be conducted to explore the compound’s ability to interact with proteins and enzymes, and to explore its potential as an inhibitor of certain enzymes. Finally, further research could be conducted to explore the compound’s potential as an inducer of cell death and its potential to affect gene expression.
合成法
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of bromoacetone and cyclopropyl bromide in the presence of an acid catalyst. This reaction yields the desired compound in high yields. Other methods of synthesis include the reaction of bromoacetone and cyclopropyl bromide with an appropriate base, such as sodium hydroxide, and the reaction of bromoacetone and cyclopropyl bromide with a suitable reducing agent, such as sodium borohydride.
特性
IUPAC Name |
[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrO6/c23-13-3-6-18-12(7-13)8-17(22(26)29-18)16-10-20(24)28-19-9-14(4-5-15(16)19)27-21(25)11-1-2-11/h3-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBMTDXDINVMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B6482324.png)


![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)
![3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6482351.png)

![N-[(3-methoxyphenyl)methyl]-4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide](/img/structure/B6482358.png)
![3-[2-(4-{3-[2-(2,6-dimethylphenoxy)ethoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482367.png)
![3-(4-methylphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482376.png)
![N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6482379.png)
![2,5-dichloro-N-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6482383.png)
![N-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B6482388.png)
![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B6482390.png)
![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6482394.png)